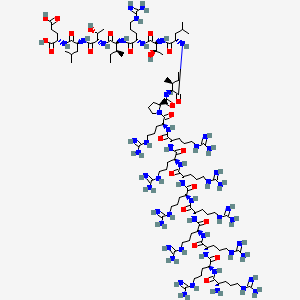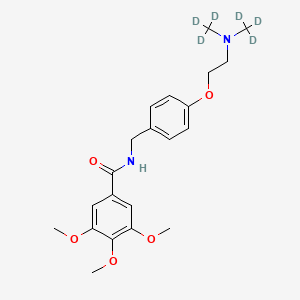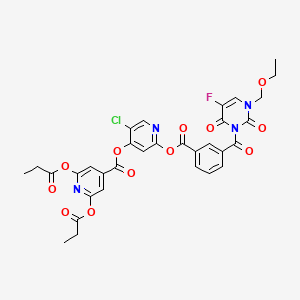
MC2392
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MC2392 is a potent and selective HDAC inhibitors. This compound induces changes in H3 acetylation at a small subset of PML-RARα binding sites. RNA-seq reveals that this compound alters expression of a number of stress-responsive and apoptotic genes. Concordantly, this compound induced rapid and massive, caspase 8-dependent cell death accompanied by RIP1 induction and ROS production. Solid and leukemic tumors are not affected by this compound, but expression of PML-RARalpha conveys efficient this compound-induced cell death. This compound binds to the RARalpha moiety and selectively inhibits the HDACs resident in the repressive complex responsible for the transcriptional impairment in APLs ( Cancer Res. 2014 Feb 24. [Epub ahead of print])
Aplicaciones Científicas De Investigación
Software Frameworks and Grid Computing
MC2392 is recognized for its potential in scientific software frameworks, specifically in enhancing programming productivity. Traditional scientific software, often developed from scratch by scientists, faces challenges in development, usage, and maintenance. By contrast, commercial applications software benefits from toolkits and software frameworks, enabling rapid assembly of new applications from existing component libraries. Recent advancements in scientific software frameworks, particularly for grid-enabling existing applications and developing new ones, demonstrate the potential of this compound in this domain. This approach promises to address the inherent complexities of scientific software, enhancing scalability, maintainability, stability, and development efficiency (Appelbe et al., 2007).
Immersive Storytelling for Scientific Research
The "MediaCommons Framework" (MCF), an innovative platform for immersive, collaborative visualization, utilizes this compound to synthesize media-based data sets within a narrative frame, effectively conveying scientific research. The framework's ability to integrate temporal, spatial, and audio localization components into various high-resolution media types makes it an exemplary tool for scientific storytelling. This immersive approach, through contextualized data visualization, offers a coherent and engaging experience, enhancing public understanding of scientific narratives. The application of MCF in projects like the 2013 EX3: Exodus, Cyber-archaeology, and the Future digital museum exhibit underscores the significance of advanced visualization in disciplines like archaeology and the broader scope of transdisciplinary research (Srour et al., 2015).
Enhancing Decision-Making in Green Urban Transport
This compound is instrumental in operational research, particularly in the green urban transport domain. The application of multi-criteria decision analysis (MCDA) methods, supported by this compound, enables more reliable and efficient decision-making processes. However, the use of different MCDA methods often results in varying rankings due to their distinct methodological foundations. This compound contributes to overcoming this challenge by measuring the similarity of these rankings and proposing methods for determining a compromise solution. This ensures the best match for the selected MCDA methods' rankings, highlighting the potential of this compound in facilitating more reliable decisions in complex domains like green urban transport (Shekhovtsov et al., 2022).
Accelerating Scientific Discoveries through Hackathons
Hackathons, supported by this compound, offer a novel approach to accelerating scientific discoveries and knowledge transfer. These events enhance collaborative science by enabling peer review before the publication of analysis results, cross-validating study designs, and driving the reproducibility of scientific analyses. Hackathons bridge the traditional divide between data generators and bioinformaticians, fostering collaboration and agile extensions to structured collaborations between multiple investigators and institutions. This approach not only accelerates scientific progress but also ensures the rigor and reliability of scientific research (Ghouila et al., 2018).
Propiedades
Fórmula molecular |
C26H34N2O |
|---|---|
Peso molecular |
390.56096 |
Apariencia |
white solid powder |
Sinónimos |
MC-2392; MC2392; MC 2392.; (2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(E)-N-hydroxy-C-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbonimidoyl]-1H-indole-5-carboxylic acid](/img/structure/B1150037.png)
